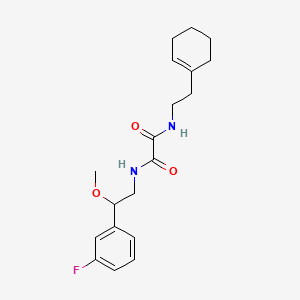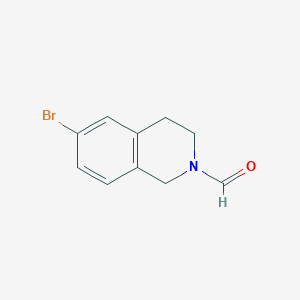
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H10BrNO It is a brominated derivative of isoquinoline, featuring a bromine atom at the 6th position, a dihydroisoquinoline core, and an aldehyde functional group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde typically involves the bromination of 3,4-dihydroisoquinoline derivatives followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaN3 in DMF, KSCN in acetone.
Major Products Formed
Oxidation: 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid.
Reduction: 6-Bromo-3,4-dihydro-1H-isoquinoline-2-methanol.
Substitution: 6-Azido-3,4-dihydro-1H-isoquinoline-2-carbaldehyde, 6-Thiocyanato-3,4-dihydro-1H-isoquinoline-2-carbaldehyde.
Scientific Research Applications
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline derivatives.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine atom and the aldehyde group can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydroisoquinoline
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Bromoisoquinoline
Uniqueness
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a versatile platform for further functionalization and derivatization, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-10-2-1-9-6-12(7-13)4-3-8(9)5-10/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTECMJLITMPDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

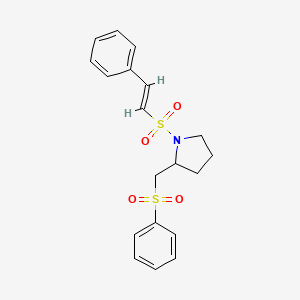
![2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452056.png)
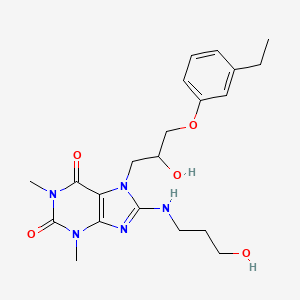
![tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2452058.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2452059.png)
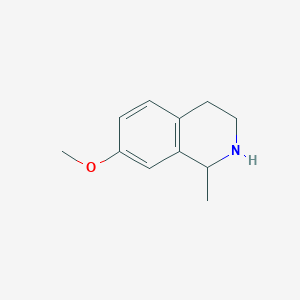
![N-(2,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452061.png)
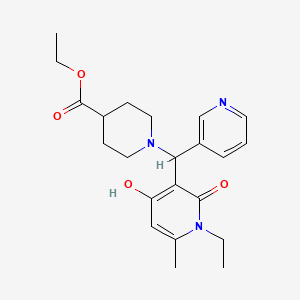
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2452065.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2452068.png)
![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)
